6-(4-fluorophenyl)-3-methyl-N-(2-phenylethyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide
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Overview
Description
6-(4-fluorophenyl)-3-methyl-N-(2-phenylethyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide is a complex organic compound that belongs to the class of imidazo[2,1-b][1,3]thiazoles. This compound is characterized by its unique structure, which includes a fluorophenyl group, a methyl group, and a phenylethyl group attached to the imidazo[2,1-b][1,3]thiazole core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-fluorophenyl)-3-methyl-N-(2-phenylethyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of a 4-fluorophenyl derivative with a thiazole precursor under controlled conditions. The reaction may involve the use of reagents such as phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to facilitate the formation of the imidazo[2,1-b][1,3]thiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
6-(4-fluorophenyl)-3-methyl-N-(2-phenylethyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts such as palladium on carbon (Pd/C).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
6-(4-fluorophenyl)-3-methyl-N-(2-phenylethyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(4-fluorophenyl)-3-methyl-N-(2-phenylethyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxylic acid
- 4-(4-fluorophenyl)thiazole-2-carboxylic acid
- 6-(2-fluorophenyl)imidazo[2,1-b][1,3]thiazole
Uniqueness
6-(4-fluorophenyl)-3-methyl-N-(2-phenylethyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a fluorophenyl group, a methyl group, and a phenylethyl group makes it a versatile compound for various applications .
Properties
Molecular Formula |
C21H18FN3OS |
---|---|
Molecular Weight |
379.5 g/mol |
IUPAC Name |
6-(4-fluorophenyl)-3-methyl-N-(2-phenylethyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide |
InChI |
InChI=1S/C21H18FN3OS/c1-14-19(20(26)23-12-11-15-5-3-2-4-6-15)27-21-24-18(13-25(14)21)16-7-9-17(22)10-8-16/h2-10,13H,11-12H2,1H3,(H,23,26) |
InChI Key |
MNUVEZCRWKCEMM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)F)C(=O)NCCC4=CC=CC=C4 |
Origin of Product |
United States |
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